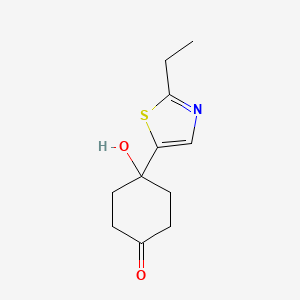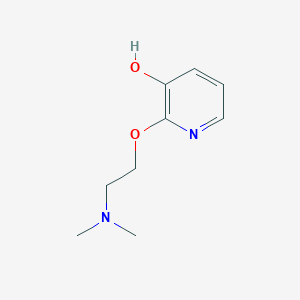![molecular formula C13H18N2O2S B8352465 (1S,4s)-2-methyl-5-tosyl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B8352465.png)
(1S,4s)-2-methyl-5-tosyl-2,5-diaza-bicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,4s)-2-methyl-5-tosyl-2,5-diaza-bicyclo[221]heptane is a bicyclic compound that features a diazabicycloheptane core with a tosyl group and a methyl group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4s)-2-methyl-5-tosyl-2,5-diaza-bicyclo[2.2.1]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a tosyl chloride derivative in the presence of a base. The reaction conditions often include solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(1S,4s)-2-methyl-5-tosyl-2,5-diaza-bicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced products.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether or tetrahydrofuran.
Substitution: Sodium azide, potassium cyanide; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alkane derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted diazabicycloheptane compounds.
科学的研究の応用
(1S,4s)-2-methyl-5-tosyl-2,5-diaza-bicyclo[2.2.1]heptane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and catalysts.
作用機序
The mechanism of action of (1S,4s)-2-methyl-5-tosyl-2,5-diaza-bicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator by binding to the active site or allosteric site of the target protein, thereby affecting its function. The pathways involved can include signal transduction, metabolic regulation, or gene expression, depending on the specific application and target.
類似化合物との比較
Similar Compounds
(1S,2R,4S)-2-Chloro-1-isopropyl-4-methylcyclohexane: A structurally related compound with a cyclohexane core and similar stereochemistry.
Other Diazabicycloheptanes: Compounds with variations in the substituents on the diazabicycloheptane core, such as different alkyl or aryl groups.
Uniqueness
(1S,4s)-2-methyl-5-tosyl-2,5-diaza-bicyclo[2.2.1]heptane is unique due to its specific combination of a tosyl group and a methyl group on the diazabicycloheptane core. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
分子式 |
C13H18N2O2S |
|---|---|
分子量 |
266.36 g/mol |
IUPAC名 |
(1S,4S)-2-methyl-5-(4-methylphenyl)sulfonyl-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H18N2O2S/c1-10-3-5-13(6-4-10)18(16,17)15-9-11-7-12(15)8-14(11)2/h3-6,11-12H,7-9H2,1-2H3/t11-,12-/m0/s1 |
InChIキー |
KTKYRIUGBWLPHC-RYUDHWBXSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H]3C[C@H]2CN3C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC2CN3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-3-[(4-fluoro-3-nitrophenyl)amino]-1-methylpyrazin-2(1H)-one](/img/structure/B8352384.png)
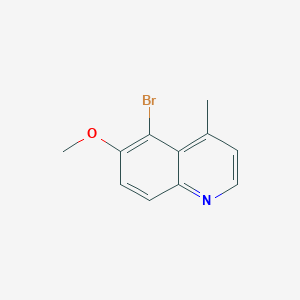
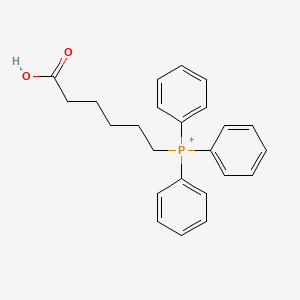
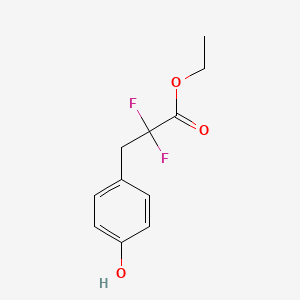
![2-Bromo-5-[(2-fluoro-4-iodophenyl)amino]isonicotinic acid](/img/structure/B8352440.png)

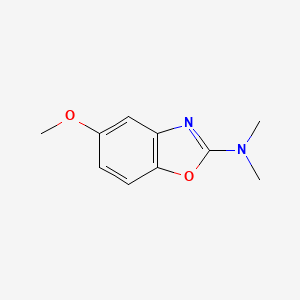

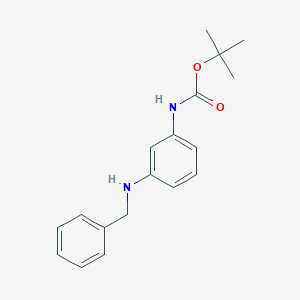
![[(4-Iodo-benzoyl)-methoxycarbonylmethyl-amino]-acetic acid methyl ester](/img/structure/B8352484.png)
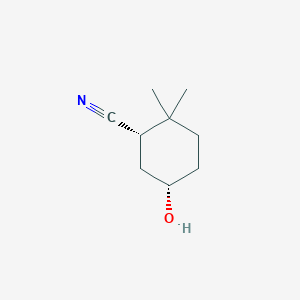
![7-[2-(1H-Imidazolyl)ethoxy]-2,2-dimethyl-4-chromanone](/img/structure/B8352499.png)
